

# 3-Methoxytyramine hydrochloride CAS number and chemical properties

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Compound of Interest

Compound Name: 3-Methoxytyramine hydrochloride

Cat. No.: B193608

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## 3-Methoxytyramine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxytyramine hydrochloride** (3-MT HCl), a major metabolite of the neurotransmitter dopamine. This document details its chemical properties, relevant experimental protocols for its analysis, and its role in biological signaling pathways.

## **Core Chemical and Physical Properties**

**3-Methoxytyramine hydrochloride** is the hydrochloride salt of 3-Methoxytyramine (3-MT), an endogenous trace amine. It is also known by other names including 3-O-methyl dopamine hydrochloride and 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride.[1][2][3] The compound is a crystalline solid.[1]

### **Data Summary**

The following table summarizes the key quantitative and qualitative properties of **3-Methoxytyramine hydrochloride**.



Property	Value	Reference(s)
CAS Number	1477-68-5	[1][2][3][4]
Molecular Formula	C9H13NO2 • HCl (or C9H14ClNO2)	[1][2][4]
Molecular Weight	203.67 g/mol (or 203.7 g/mol )	[1][2][3][4]
Appearance	Crystalline solid; Off-white to light brown solid	[1][5]
Melting Point	212-215 °C	[3]
Purity	Typically ≥95%, ≥97%, ≥98%, or 99% depending on the supplier	[1][2][3][4]
Solubility	DMSO: 10 mg/mL, 40 mg/mL, or ≥ 100 mg/mL[1][5][6]Water: 40 mg/mL[6][7]PBS (pH 7.2): 5 mg/mL[1]DMF: 0.16 mg/mL[1]Ethanol: Insoluble[6] [7]	[1][5][6][7]
Storage & Stability	Powder: Store at -20°C. Stable for ≥ 4 years.[1][4]In Solvent:  Store at -80°C for up to 1 year, or at -20°C for up to 1 month.  [5][6] Avoid repeated freezethaw cycles.	[1][4][5][6]
λтах	229, 281 nm	[1]

## **Biological Significance and Signaling**

Once considered an inactive byproduct of dopamine metabolism, 3-Methoxytyramine is now recognized as a neuromodulator.[8][9] It is formed from dopamine by the action of the enzyme Catechol-O-methyltransferase (COMT).[10] 3-MT can be further metabolized by Monoamine Oxidase (MAO) to produce homovanillic acid (HVA).[10]

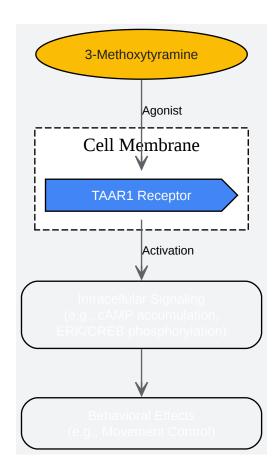


Recent studies have shown that 3-MT acts as an agonist for the trace amine-associated receptor 1 (TAAR1).[1][8][9] Activation of TAAR1 by 3-MT can influence behavior and intracellular signaling, independent of direct dopamine transmission.[8][9] This activity suggests its potential involvement in the pathophysiology of conditions with altered dopaminergic systems, such as Parkinson's disease.[8] Elevated levels of 3-MT are also considered a biomarker for certain neuroendocrine tumors and are used to monitor COMT activity.[1][8]



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Metabolic pathway of Dopamine to 3-Methoxytyramine.



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3-MT activation of the TAAR1 signaling pathway.



## **Experimental Protocols**

Accurate quantification of 3-Methoxytyramine in biological matrices is crucial for clinical and research applications. The most common and highly sensitive methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12]

# Protocol: Quantification of 3-Methoxytyramine in Plasma by LC-MS/MS

This protocol is a generalized methodology based on published methods for the analysis of 3-MT in plasma.[11][12][13]

- 1. Sample Preparation (Solid Phase Extraction SPE)
- Objective: To isolate 3-MT from plasma proteins and other interfering substances.
- · Materials:
  - Plasma samples collected in EDTA tubes.
  - Internal Standard (IS) solution (e.g., deuterated 3-MT, 3MT-d4).
  - Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa).[14]
  - Conditioning solvent (e.g., Methanol).
  - Wash buffer (e.g., 0.2 M NH<sub>4</sub>Cl/NH<sub>4</sub>OH).[14]
  - Elution solvent.
- Procedure:
  - Pre-treatment: To a 0.5 mL plasma sample, add an appropriate volume of the internal standard solution.
  - SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of aqueous wash buffer.[14]



- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge to remove unbound contaminants, typically with the wash buffer.
- Elution: Elute the analyte (3-MT) and internal standard using an appropriate elution solvent. The eluate is collected for LC-MS/MS analysis.

#### 2. LC-MS/MS Analysis

- Objective: To separate 3-MT from other components and quantify it based on its mass-tocharge ratio.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

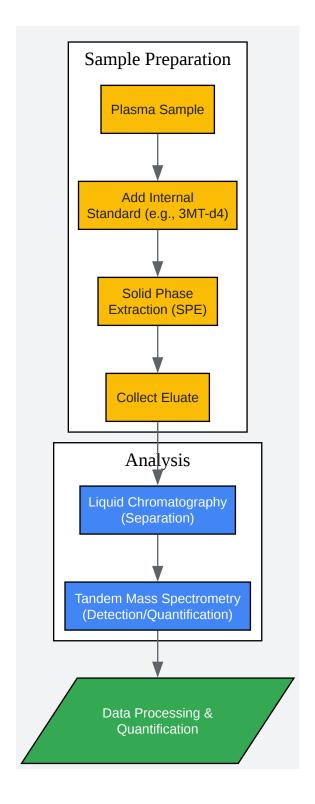
#### Procedure:

- Chromatography: Inject the eluate from the SPE step onto an analytical column.
   Separation is achieved using a liquid mobile phase gradient. The instrumental analysis time can be as short as 3 minutes per sample.[12]
- Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 3-MT and its deuterated internal standard are monitored for detection and quantification.

#### Quantification:

- A calibration curve is generated using standards of known 3-MT concentrations.
- The concentration of 3-MT in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
- The lower limit of quantification (LLOQ) for sensitive methods can be as low as 0.024 to 0.06 nmol/L.[11]





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Workflow for 3-MT analysis by LC-MS/MS.



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